molecular formula C27H27N3O3 B11427330 1-benzyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-benzyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11427330
M. Wt: 441.5 g/mol
InChI Key: NDEKTFNMAUXRSD-UHFFFAOYSA-N
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Description

1-BENZYL-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 2-(2-methoxyphenoxy)ethylamine with a benzyl-substituted benzodiazole derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The resulting intermediate is then subjected to cyclization to form the final pyrrolidin-2-one structure.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of reagents and solvents is also critical to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzodiazole ring can be reduced to form a dihydrobenzodiazole derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include dihydrobenzodiazole derivatives.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

1-BENZYL-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Uniqueness: 1-BENZYL-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, a methoxyphenoxyethyl moiety, and a pyrrolidin-2-one ring makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

1-benzyl-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O3/c1-32-24-13-7-8-14-25(24)33-16-15-30-23-12-6-5-11-22(23)28-27(30)21-17-26(31)29(19-21)18-20-9-3-2-4-10-20/h2-14,21H,15-19H2,1H3

InChI Key

NDEKTFNMAUXRSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5

Origin of Product

United States

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